molecular formula C5H2F4N2O B14340505 2,3,5,6-Tetrafluoro-N-hydroxypyridin-4-amine CAS No. 105608-95-5

2,3,5,6-Tetrafluoro-N-hydroxypyridin-4-amine

Cat. No.: B14340505
CAS No.: 105608-95-5
M. Wt: 182.08 g/mol
InChI Key: NDCBSPSGXKVZLO-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-N-hydroxypyridin-4-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of four fluorine atoms attached to the pyridine ring, along with a hydroxylamine group. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-N-hydroxypyridin-4-amine typically involves the nucleophilic substitution of 2,3,5,6-tetrachloropyridine with hydroxylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluoro-N-hydroxypyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted pyridines .

Scientific Research Applications

2,3,5,6-Tetrafluoro-N-hydroxypyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-N-hydroxypyridin-4-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This leads to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2,3,5,6-Tetrafluoropyridine
  • 2,3,5,6-Tetrafluoro-4-methylpyridine
  • 2,3,5,6-Tetrafluoro-4-hydroxypyridine

Comparison: Compared to its analogs, 2,3,5,6-Tetrafluoro-N-hydroxypyridin-4-amine is unique due to the presence of the hydroxylamine group. This functional group imparts distinct reactivity and biological activity, making it more versatile in various applications. The fluorine atoms also contribute to its stability and lipophilicity, enhancing its potential as a drug candidate .

Properties

CAS No.

105608-95-5

Molecular Formula

C5H2F4N2O

Molecular Weight

182.08 g/mol

IUPAC Name

N-(2,3,5,6-tetrafluoropyridin-4-yl)hydroxylamine

InChI

InChI=1S/C5H2F4N2O/c6-1-3(11-12)2(7)5(9)10-4(1)8/h12H,(H,10,11)

InChI Key

NDCBSPSGXKVZLO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NC(=C1F)F)F)F)NO

Origin of Product

United States

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